Product packaging for Calcium diethyl diphosphonate(Cat. No.:CAS No. 39148-20-4)

Calcium diethyl diphosphonate

Cat. No.: B12664299
CAS No.: 39148-20-4
M. Wt: 256.14 g/mol
InChI Key: YCTUQFVRTWIPMP-UHFFFAOYSA-N
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Description

Calcium diethyl diphosphonate (CAS 39148-20-4) is a chemical compound from the diphosphonate class, characterized by a central P-C-P bond structure that replaces the P-O-P bond found in endogenous inorganic pyrophosphate . This structural analogue shares the ability to inhibit the precipitation and crystallization of calcium phosphate and to slow the transformation of amorphous calcium phosphate into hydroxyapatite crystals . Its resistance to enzymatic degradation makes it a valuable tool for investigating pathological calcification processes and disorders of bone metabolism in experimental settings . Diphosphonates, as a class, are known to interact with bone mineral and can inhibit both bone resorption and mineralization, with the specific biological effect spectrum being highly dependent on the side chain structure . Research into related diphosphonates indicates they can interfere with vitamin D metabolism and intestinal calcium absorption, mechanisms that can be explored using this compound . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10CaO6P2+2 B12664299 Calcium diethyl diphosphonate CAS No. 39148-20-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

39148-20-4

Molecular Formula

C4H10CaO6P2+2

Molecular Weight

256.14 g/mol

IUPAC Name

calcium;ethoxy-oxido-oxophosphanium

InChI

InChI=1S/2C2H5O3P.Ca/c2*1-2-5-6(3)4;/h2*2H2,1H3;/q;;+2

InChI Key

YCTUQFVRTWIPMP-UHFFFAOYSA-N

Canonical SMILES

CCO[P+](=O)[O-].CCO[P+](=O)[O-].[Ca+2]

Origin of Product

United States

Synthetic Methodologies for Calcium Diethyl Diphosphonate and Analogous Structures

Classical and Contemporary Synthetic Routes to Diethyl Diphosphonates

The formation of the C-P bond is the cornerstone of diphosphonate synthesis. Several established reactions have been refined over the years, and new approaches continue to be developed to improve efficiency and substrate scope.

Phosphite-Based Alkylation and Condensation Reactions

The most prevalent methods for synthesizing tetraalkyl methylenediphosphonates, the parent structure of diethyl diphosphonate, are the Michaelis-Arbuzov and Michaelis-Becker reactions.

The Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite (B83602) with a dihaloalkane. For the synthesis of tetraethyl methylenediphosphonate, triethyl phosphite is reacted with dichloromethane (B109758) or dibromomethane. The reaction typically requires elevated temperatures to proceed. A key feature of this reaction is the conversion of a trivalent phosphorus ester to a pentavalent phosphorus species.

The Michaelis-Becker reaction provides an alternative route, reacting a dialkyl phosphite with a dihaloalkane in the presence of a base. In this case, diethyl phosphite is deprotonated by a base like sodium hydride or an alkoxide to form a nucleophilic phosphite anion, which then displaces both halide atoms on the methylene (B1212753) group in a double substitution reaction. semanticscholar.org Microwave-assisted Michaelis-Becker reactions have been shown to improve yields and reduce reaction times for the synthesis of tetraethyl diphosphonates.

A straightforward and cost-effective one-pot synthesis of tetraethyl methylenediphosphonate has been developed using dichloromethane, diethyl phosphite, and sodium metal in ethanol. tandfonline.com This method avoids the need for isolating intermediates and provides the target compound in good yield. Another process describes the reaction of dichloromethane with diethyl phosphite in a polar aprotic solvent, which can significantly increase the reaction rate and product yield. google.comgoogle.com

Reaction NameReactantsKey Features
Michaelis-Arbuzov Trialkyl phosphite, DihaloalkaneForms P-C bond, converts P(III) to P(V)
Michaelis-Becker Dialkyl phosphite, Dihaloalkane, BaseInvolves a phosphite anion intermediate
One-Pot Synthesis Dichloromethane, Diethyl phosphite, Sodium, EthanolSimplified procedure, good yield

Multicomponent Reaction Approaches for C-P Bond Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, offer an efficient pathway to complex molecules. While not as common for the direct synthesis of the parent tetraethyl methylenediphosphonate, MCRs like the Kabachnik-Fields reaction are widely used for preparing α-aminophosphonates, which are structurally analogous. wikipedia.orgorganic-chemistry.orgsemanticscholar.orgnih.govnih.gov This reaction involves the condensation of an amine, a carbonyl compound, and a dialkyl phosphite. wikipedia.orgorganic-chemistry.orgsemanticscholar.orgnih.govnih.gov By analogy, a hypothetical three-component reaction for a diphosphonate could involve a geminal dicarbonyl compound or a related reactive species, though such specific applications for tetraalkyl methylenediphosphonates are not extensively documented.

The Pudovik reaction , the two-component addition of a dialkyl phosphite to an imine or carbonyl group, is another fundamental C-P bond-forming reaction that can be extended to the synthesis of functionalized diphosphonates. wikipedia.orgresearchgate.netbeilstein-journals.orgnih.govorganic-chemistry.org For instance, the reaction of an α-oxophosphonate with a dialkyl phosphite can yield a tetraalkyl hydroxymethylene-bisphosphonate. nih.gov

Targeted Derivatization Strategies for Functionalized Diphosphonate Esters

Functionalization of the basic diphosphonate structure is crucial for modulating its chemical and physical properties. This can be achieved by introducing substituents on the bridging methylene carbon or by modifying the ester groups.

Alkyl, Aryl, and Heteroatom-Substituted Analog Synthesis

The methylene bridge of tetraethyl methylenediphosphonate is amenable to alkylation. Deprotonation of the acidic C-H bond with a strong base, such as sodium hydride, generates a carbanion that can react with various electrophiles, like alkyl halides, to introduce alkyl substituents. semanticscholar.org

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for creating carbon-carbon double bonds and can be employed with diphosphonate reagents. wikipedia.orgresearchgate.netyoutube.comalfa-chemistry.comorganic-chemistry.org By reacting a tetraalkyl methylenediphosphonate with an aldehyde or ketone in the presence of a base, vinylidenebisphosphonates can be synthesized. These can then be further modified.

For the synthesis of aryl- and heteroaryl-substituted analogs, cross-coupling reactions are often employed. While direct arylation of the methylene bridge is challenging, alternative strategies involve building the diphosphonate from an already substituted precursor.

Selective Ester Hydrolysis and Phosphonic Acid Generation

The conversion of diphosphonate esters to the corresponding phosphonic acids is a critical step in many applications, as the acid form is often the biologically active or coordinating species. This hydrolysis needs to be carefully controlled to achieve the desired degree of dealkylation.

The hydrolysis of phosphonate (B1237965) esters can be carried out under acidic or basic conditions. nih.gov Acidic hydrolysis, often with concentrated hydrochloric acid, can cleave all four ester groups to yield the tetraphosphonic acid. nih.gov However, achieving selective or partial hydrolysis to obtain, for example, the diethyl diphosphonic acid, is more challenging.

One method for selective monodealkylation of phosphonate esters involves the use of sodium iodide in a ketone solvent. carta-evidence.org This approach has been shown to be effective for the selective removal of one alkyl group from a phosphonate diester. carta-evidence.org Applying such a method sequentially could potentially allow for the controlled hydrolysis of tetraethyl diphosphonate. Another common method for dealkylation is the use of silyl (B83357) halides, such as trimethylsilyl (B98337) bromide (TMSBr), followed by solvolysis. This method is often mild and can provide good selectivity.

Advanced Synthetic Approaches for Direct Calcium Diphosphonate Complex Formation

The synthesis of calcium complexes of phosphonates typically involves the reaction of the phosphonic acid (the fully de-esterified form) with a calcium salt, such as calcium chloride, in an aqueous solution. The pH of the solution is adjusted to control the protonation state of the phosphonic acid groups and facilitate complex formation. uoc.grtandfonline.comresearchgate.netscispace.com The phosphonate groups are strong chelating agents for calcium ions. researchgate.netuef.fi

The direct formation of a calcium complex with the intact diethyl diphosphonate ester is not a commonly reported synthetic strategy. The ester groups significantly reduce the coordinating ability of the phosphonate moiety compared to the deprotonated phosphonic acid. The oxygen atoms of the P=O groups in the ester have some Lewis basicity and could potentially coordinate to a calcium ion, but this interaction would be much weaker than the electrostatic attraction between Ca²⁺ and the anionic phosphonate groups of the hydrolyzed acid. Therefore, synthetic methodologies predominantly focus on the formation of calcium complexes with diphosphonic acids.

In Situ Complexation During Diphosphonate Synthesis

The in situ complexation method offers an efficient route to calcium diethyl diphosphonate by integrating the synthesis of the diethyl diphosphonate ligand and its subsequent chelation with a calcium ion into a single reaction vessel. This approach is predicated on the principle that the diphosphonate ligand, once formed, will readily coordinate with the calcium ions present in the reaction mixture.

The synthesis of the diphosphonate ligand itself can be achieved through various established organophosphorus chemistry reactions. A common precursor is a geminal bisphosphonate, which can be prepared via the Michaelis-Arbuzov reaction. In a typical procedure, a dihalomethane is reacted with an excess of triethyl phosphite.

For the in situ complexation, a soluble calcium salt, such as calcium chloride (CaCl2), is introduced into the reaction medium. As the diethyl diphosphonate ligand is generated, it chelates with the Ca2+ ions, leading to the precipitation of the this compound complex, assuming the complex is insoluble in the chosen solvent system. The selection of the solvent is critical to ensure that all reactants remain in solution while allowing for the selective precipitation of the final product.

Parameter Description
Reactants Dihalomethane (e.g., Dichloromethane), Triethyl phosphite, Calcium salt (e.g., Calcium chloride)
Solvent Aprotic polar solvent (e.g., Acetonitrile, Dimethylformamide)
Temperature Typically elevated to facilitate the Michaelis-Arbuzov reaction
Key Feature Concurrent ligand synthesis and metal complexation
Product Isolation Filtration of the precipitated complex

Detailed research into related metal-phosphonate systems has demonstrated that the stoichiometry of the reactants, the reaction temperature, and the choice of solvent can significantly influence the yield and purity of the resulting coordination compound. uoc.grresearchgate.net The coordination environment of the calcium ion in the final product is typically satisfied by oxygen atoms from the phosphonate groups and potentially water molecules if the reaction is not conducted under strictly anhydrous conditions. uoc.grresearchgate.net

Mechanochemical Synthesis of Calcium-Diphosphonate Coordination Compounds

Mechanochemical synthesis presents a solvent-free or low-solvent alternative for the preparation of calcium-diphosphonate coordination compounds. This solid-state method relies on the input of mechanical energy, typically through grinding or milling, to initiate a chemical reaction between solid reactants. This technique is particularly advantageous for its reduced environmental impact and the potential to form products with different crystal structures compared to solution-based methods. rsc.orgresearchgate.net

In a representative mechanochemical synthesis of this compound, a solid calcium salt, such as calcium oxide (CaO) or calcium acetate (B1210297) (Ca(OAc)2), is combined with solid diethyl diphosphonic acid. The mixture of powdered reactants is then subjected to intensive grinding in a ball mill or a mortar and pestle. The mechanical forces generated during this process provide the necessary energy to overcome the activation barrier of the reaction, leading to the formation of the calcium-diphosphonate coordination compound.

The progress of the reaction can often be monitored by techniques such as powder X-ray diffraction (PXRD), which can track the disappearance of the reactant phases and the emergence of the product phase. The efficiency of the mechanochemical reaction can be influenced by several factors, including the grinding frequency, the duration of grinding, and the presence of small amounts of a liquid grinding assistant (liquid-assisted grinding), which can catalyze the reaction.

Parameter Description
Reactants Diethyl diphosphonic acid, Calcium salt (e.g., Calcium oxide, Calcium acetate)
Method Ball milling or manual grinding
Key Feature Solvent-free or low-solvent solid-state reaction
Reaction Monitoring Powder X-ray Diffraction (PXRD)
Product Isolation Direct collection of the powdered product

Research on the mechanochemical synthesis of various coordination polymers has shown that this method can be highly efficient and can produce materials with unique properties. rsc.orgresearchgate.net The absence of a solvent eliminates complications related to solubility and product precipitation, often resulting in high yields of the desired compound.

Advanced Analytical and Spectroscopic Characterization of Calcium Diethyl Diphosphonate Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

NMR spectroscopy is a cornerstone technique for the elucidation of the molecular structure of calcium diethyl diphosphonate in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the connectivity of atoms, the electronic environment of the nuclei, and the three-dimensional arrangement of the molecule.

High-Resolution 1H, 13C, and 31P NMR Techniques

High-resolution 1H, 13C, and 31P NMR spectroscopy collectively offer a complete picture of the diethyl diphosphonate ligand and its interaction with the calcium ion.

1H NMR: Proton NMR is used to identify the hydrogen atoms within the ethyl groups of the diethyl diphosphonate ligand. The spectrum is expected to show signals corresponding to the methylene (B1212753) (-CH2-) and methyl (-CH3) protons. The methylene protons, being closer to the electronegative oxygen and phosphorus atoms, would appear at a lower field (higher chemical shift) compared to the methyl protons. Spin-spin coupling between the adjacent methylene and methyl protons would result in characteristic splitting patterns, typically a quartet for the -CH2- signal and a triplet for the -CH3 signal.

13C NMR: Carbon-13 NMR provides information on the carbon backbone of the ligand. openstax.org Distinct signals are expected for the methylene (-CH2-) and methyl (-CH3) carbons. libretexts.org Similar to 1H NMR, the chemical shifts are influenced by the proximity to electronegative atoms, with the methylene carbon appearing at a lower field. oregonstate.edu The coupling between phosphorus and carbon nuclei (31P-13C coupling) can also be observed, providing further structural information. openstax.org

31P NMR: Phosphorus-31 NMR is particularly informative for organophosphorus compounds. huji.ac.il A single resonance is expected in the proton-decoupled 31P NMR spectrum of this compound, confirming the presence of a single phosphorus environment. The chemical shift of this signal is indicative of the oxidation state and coordination environment of the phosphorus atom. huji.ac.il Coordination to the calcium ion through the phosphonate (B1237965) oxygen atoms would be expected to cause a downfield shift in the 31P resonance compared to the free ligand.

Table 1: Predicted NMR Spectroscopic Data for the Diethyl Diphosphonate Ligand in a Calcium Complex Data are typical values based on analogous diethyl phosphonate compounds and may vary based on solvent and specific coordination.

NucleusGroupPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
1H-O-CH2-CH34.0 - 4.2Multiplet (quintet or dq)3JHH ≈ 7 Hz, 3JPH ≈ 8 Hz
1H-O-CH2-CH31.2 - 1.4Triplet3JHH ≈ 7 Hz
13C-O-CH2-CH360 - 65Doublet2JPC ≈ 5-7 Hz
13C-O-CH2-CH315 - 18Doublet3JPC ≈ 6-8 Hz
31PP=O15 - 25Singlet (proton-decoupled)-

Solution-State Coordination Dynamics and Ligand Exchange Studies

NMR spectroscopy is a powerful tool for investigating the dynamic processes that occur in solution, such as the coordination of the diethyl diphosphonate ligand to the calcium ion and the exchange of ligands. uoc.gracs.org Variable-temperature NMR studies can be employed to monitor changes in the chemical shifts and line widths of the NMR signals. These changes can provide information on the kinetics and thermodynamics of ligand exchange processes. For instance, at low temperatures, where ligand exchange is slow on the NMR timescale, distinct signals may be observed for coordinated and uncoordinated ligands. As the temperature is increased, these signals may broaden and eventually coalesce, indicating a faster exchange rate. Such studies are vital for understanding the stability and lability of the this compound complex in solution. acs.org

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Coordination Environment Probing

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and the nature of the coordination bond between the calcium ion and the phosphonate ligand.

The key vibrational modes of interest are the P=O stretching, P-O-C stretching, and O-C-C stretching vibrations. The coordination of the phosphonate group to the calcium ion through the phosphoryl oxygen (P=O) is expected to cause a significant shift in the P=O stretching frequency to a lower wavenumber (redshift) in the FTIR and Raman spectra. researchgate.net This shift is a direct consequence of the weakening of the P=O double bond upon coordination to the metal center.

FTIR Spectroscopy: FTIR is particularly sensitive to polar functional groups and would show a strong absorption band corresponding to the P=O stretch. The position and shape of this band can provide insights into the strength and nature of the Ca-O-P coordination.

Raman Spectroscopy: Raman spectroscopy, which is based on the inelastic scattering of light, is complementary to FTIR. researchgate.net It is often more sensitive to symmetric vibrations and can be particularly useful for studying the P-O-C symmetric stretches. acs.orgacs.org

By comparing the vibrational spectra of the free diethyl diphosphonate ligand with that of the calcium complex, the extent of coordination and its effect on the ligand's molecular structure can be determined.

Table 2: Typical Vibrational Frequencies for Diethyl Diphosphonate and its Calcium Complex Frequencies are approximate and can be influenced by the physical state of the sample and intermolecular interactions.

Vibrational ModeFunctional GroupTypical Wavenumber (cm-1) in Free LigandExpected Shift upon Coordination to Ca2+
P=O StretchPhosphoryl1250 - 1270Shift to lower wavenumber (e.g., 1150 - 1200 cm-1)
P-O-C Asymmetric StretchPhosphoester1020 - 1050Minor shift
P-O-C Symmetric StretchPhosphoester750 - 800Minor shift
C-H StretchesEthyl group2850 - 3000Minimal change

Mass Spectrometry (MS) for Molecular Weight Determination and Purity Profiling

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight of this compound and for assessing its purity by identifying any potential impurities.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, typically to within a few parts per million (ppm). This level of accuracy allows for the unambiguous determination of the elemental composition of a molecule. For this compound, HRMS can be used to confirm its chemical formula by comparing the experimentally measured exact mass with the theoretically calculated mass. This is a powerful method for verifying the identity of the synthesized compound and for distinguishing it from other compounds with the same nominal mass.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is well-suited for the analysis of polar and thermally labile compounds, including metal complexes. In ESI-MS, a solution of the sample is sprayed through a charged capillary, generating gas-phase ions. For this compound, ESI-MS would likely produce a protonated molecule [M+H]+ or adducts with other cations present in the solution, such as sodium [M+Na]+. The resulting mass spectrum would show a prominent peak corresponding to the mass of the intact complex, allowing for the confirmation of its molecular weight. Fragmentation of the parent ion can also be induced to provide further structural information.

X-ray Diffraction (XRD) Techniques for Solid-State Structure and Polymorph Identification

X-ray diffraction (XRD) is a cornerstone technique for the solid-state characterization of crystalline materials. It provides fundamental insights into the atomic and molecular arrangement within a crystal lattice, enabling the identification of different crystalline forms, or polymorphs.

For a complex like this compound, a successful single-crystal XRD analysis would yield a detailed model of its crystal structure. This includes the coordination environment of the calcium ion, the conformation of the diethyl diphosphonate ligand, and the packing of molecules in the crystal lattice. The process involves growing a suitable single crystal, mounting it on a diffractometer, and collecting diffraction data as the crystal is rotated in a beam of X-rays. youtube.com The resulting data is then used to solve and refine the crystal structure.

Table 1: Representative Crystallographic Data Obtainable from Single-Crystal XRD

ParameterExample Value/Information
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Volume (V)ų
Z (Formula units/cell)4
Calculated Density (ρ)g/cm³
Bond Lengths (e.g., Ca-O)Specific distances in Angstroms (Å)
Bond Angles (e.g., O-P-O)Specific angles in degrees (°)
Hydrogen BondingIdentification of intermolecular hydrogen bond interactions.

Note: This table presents typical parameters obtained from a single-crystal XRD experiment and does not represent actual data for this compound.

Powder X-ray diffraction (PXRD) is utilized for the analysis of polycrystalline materials, where the sample consists of a large number of randomly oriented microcrystals. youtube.com This technique is crucial for identifying crystalline phases, determining the degree of crystallinity, and detecting polymorphic impurities. nih.gov The resulting diffraction pattern is a fingerprint of the crystalline material, with peak positions related to the unit cell dimensions and peak intensities related to the arrangement of atoms within the cell. researchgate.netmdpi.com

In the context of this compound, PXRD is used to confirm the identity of the bulk material by comparing its diffraction pattern to a reference pattern. It is also instrumental in monitoring phase transformations that may occur due to changes in temperature, pressure, or humidity. researchgate.net The Rietveld method can be applied to PXRD data for quantitative phase analysis and refinement of lattice parameters. nih.gov

Thermal Analysis (TGA, DSC) for Material Stability and Transformation Studies

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature or time while the sample is subjected to a controlled temperature program. slideshare.net Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two of the most common and powerful thermal analysis methods.

TGA measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature. iitk.ac.in This is particularly useful for studying decomposition, dehydration, and oxidation processes. u-szeged.hu For this compound, TGA can determine its thermal stability, identify the temperature ranges of decomposition, and quantify the mass loss associated with each decomposition step. For instance, the loss of water molecules or the breakdown of the diethyl groups would be observable as distinct steps in the TGA curve. ebatco.comnist.gov

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. slideshare.net It is used to detect and quantify thermal events such as melting, crystallization, glass transitions, and solid-state phase transitions. u-szeged.huebatco.com DSC analysis of this compound can reveal its melting point, heats of fusion, and any polymorphic transformations that occur upon heating or cooling. mdpi.com The combination of TGA and DSC provides a comprehensive understanding of the material's thermal behavior. ebatco.com

Table 2: Illustrative Thermal Analysis Data for a Phosphonate Compound

Analysis TypeObservationTemperature Range (°C)Associated Event
TGAMass loss of ~5%100 - 150Dehydration (loss of bound water)
TGAMass loss of ~40%250 - 400Decomposition of organic side chains
DSCEndothermic peak~120Dehydration
DSCEndothermic peak~210Melting
DSCExothermic peak>250Onset of oxidative decomposition

Note: This table provides an example of the types of data generated from TGA and DSC analysis and is not specific to this compound.

Advanced Chromatographic Methods for Separation and Quantification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. econatur.net For a compound like this compound, advanced chromatographic methods are essential for purity assessment, quantification, and the analysis of related substances.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. econatur.netbiomedpharmajournal.org The separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. biomedpharmajournal.org For phosphonates, which can be challenging to analyze with standard reversed-phase HPLC due to their high polarity, techniques like ion-pair chromatography or derivatization may be employed to improve retention and detection. nih.govresearchgate.net

Ion Chromatography (IC) is a subset of HPLC that is specifically designed for the separation and analysis of ions and polar molecules. diduco.comeag.com It utilizes ion-exchange resins as the stationary phase to separate analytes based on their charge. diduco.com IC is particularly well-suited for the direct analysis of anionic species like diethyl diphosphonate. thermofisher.com Suppressed conductivity detection is often used to achieve high sensitivity by reducing the background conductivity of the eluent. eag.comlcms.cz

Table 3: Typical HPLC/IC Method Parameters for Phosphonate Analysis

ParameterHPLC (Ion-Pair)Ion Chromatography (IC)
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm)Anion-exchange (e.g., Thermo Scientific™ Dionex™ IonPac™ AS18) thermofisher.com
Mobile PhaseAcetonitrile/Water with an ion-pairing agent (e.g., TBAHS)Aqueous KOH or carbonate/bicarbonate eluent
Flow Rate1.0 mL/min1.0 mL/min
DetectionUV (after derivatization) or CADSuppressed Conductivity
Injection Volume10 µL25 µL

TBAHS: Tetrabutylammonium hydrogen sulfate; CAD: Charged Aerosol Detector.

Coupling chromatographic separation with mass spectrometry (MS) provides a powerful tool for both qualitative and quantitative analysis, offering high sensitivity and selectivity. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. rsc.org It is highly effective for the analysis of non-volatile and thermally labile compounds like phosphonates. nih.gov LC-MS can provide molecular weight information and structural details from fragmentation patterns, making it ideal for identifying impurities and degradation products. nih.gov Minimizing matrix effects through appropriate sample clean-up is often crucial for reliable LC-MS analysis of phosphonates. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful coupled technique, typically used for volatile and thermally stable compounds. restek.comnih.gov Direct analysis of phosphonates by GC-MS often requires a derivatization step to increase their volatility. thermofisher.com This technique is highly valuable for the analysis of potential volatile impurities or precursors related to this compound, such as diethyl phosphite (B83602). journaljpri.comresearchgate.net

Surface-Sensitive Analytical Techniques for Interfacial Interaction Studies

The interfacial properties of this compound, including its interaction with various surfaces and its growth behavior, are critical for understanding its performance in different applications. Surface-sensitive analytical techniques provide nanoscale insights into these phenomena.

Atomic Force Microscopy (AFM) is a high-resolution imaging technique capable of visualizing surfaces at the nanoscale, making it an invaluable tool for studying the surface morphology and growth kinetics of crystalline materials like this compound. By scanning a sharp tip over a surface, AFM can generate three-dimensional topographical maps, revealing features such as crystal facets, growth hillocks, and step edges.

In the context of this compound, in-situ AFM could be employed to monitor crystal growth in real-time when exposed to a supersaturated solution. This would allow for the direct observation of growth mechanisms, such as spiral growth originating from screw dislocations or two-dimensional nucleation on crystal terraces. The rates of step advancement and the evolution of growth hillock morphology could be quantified, providing crucial data for understanding the crystallization process.

Interactive Data Table: Expected AFM Observables in the Study of this compound Growth Kinetics

ParameterDescriptionExpected Observation
Step Velocity The rate at which atomic steps advance across the crystal surface.Can be measured in real-time to determine growth rates along different crystallographic directions.
Growth Hillock Morphology The shape and slope of growth spirals originating from screw dislocations.Changes in morphology can indicate alterations in the growth mechanism or the presence of impurities.
2D Nucleation Density The rate at which new two-dimensional islands form on the crystal terraces.Provides insight into the energy barrier for nucleation and the supersaturation conditions.
Surface Roughness The variation in height across the crystal surface.Can be quantified to monitor changes in surface texture during growth or dissolution.

A detailed understanding of the surface composition of this compound is crucial for predicting its reactivity and interfacial behavior. X-ray Photoelectron Spectroscopy (XPS) and Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) are powerful complementary techniques for this purpose.

X-ray Photoelectron Spectroscopy (XPS) provides quantitative elemental and chemical state information from the near-surface region (typically the top 2-10 nm). In the analysis of this compound, XPS would be expected to detect the presence of calcium, phosphorus, oxygen, and carbon. High-resolution spectra of the Ca 2p, P 2p, O 1s, and C 1s core levels would provide insight into the chemical bonding environment of these elements. For instance, the binding energy of the P 2p peak could confirm the presence of the phosphonate group, while the Ca 2p spectrum would be characteristic of calcium in an ionic salt. The O 1s spectrum could be deconvoluted to distinguish between oxygen atoms in the phosphonate group and any surface-adsorbed water or hydroxyl groups.

Studies on various calcium phosphate (B84403) phases have shown that XPS can be used to determine the Ca/P atomic ratio at the surface, which can differ from the bulk stoichiometry and is a critical parameter for understanding surface reactivity. researchgate.netsemanticscholar.org

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) is a highly sensitive surface analysis technique that provides detailed molecular information from the outermost atomic layers. By bombarding the surface with a primary ion beam, secondary ions are emitted and their mass-to-charge ratio is measured. For this compound, TOF-SIMS would be expected to detect characteristic fragment ions of the diethyl diphosphonate ligand, as well as calcium-containing clusters. This can be particularly useful for identifying the molecular structure at the surface and detecting any surface contaminants. The high sensitivity of TOF-SIMS makes it ideal for detecting trace elements that may be present on the surface.

Research on other calcium phosphate materials has demonstrated the utility of TOF-SIMS in differentiating between various phases based on the relative intensities of key secondary ions such as PO₂⁻ and PO₃⁻. taylorfrancis.comnih.gov

Interactive Data Table: Expected XPS and TOF-SIMS Signatures for this compound

TechniqueAnalyteExpected SignatureInformation Gained
XPS Ca 2pDoublet with binding energies characteristic of Ca²⁺.Confirmation of the presence and oxidation state of calcium.
P 2pPeak with a binding energy indicative of a phosphonate group.Identification of the phosphorus chemical state.
O 1sMultiple components corresponding to P-O, P=O, and possibly adsorbed water/hydroxyls.Information on the different oxygen environments.
C 1sPeaks corresponding to C-C, C-H, and C-O bonds in the ethyl groups.Characterization of the organic component.
TOF-SIMS Positive IonsCa⁺, CaOH⁺, and various calcium-phosphonate cluster ions.Elemental and molecular information about the surface.
Negative IonsPO₂⁻, PO₃⁻, and fragments of the diethyl diphosphonate anion.Structural information about the phosphonate ligand.

Synchrotron-based X-ray Absorption Near-Edge Structure (XANES) spectroscopy is a powerful tool for probing the local chemical and electronic structure of a specific element within a material. By tuning the energy of the incident X-rays around the absorption edge of an element, XANES provides detailed information about its oxidation state, coordination geometry, and bonding environment.

For this compound, Ca L-edge or K-edge XANES spectroscopy would be particularly informative. The fine structure of the Ca L-edge XANES spectrum is highly sensitive to the local coordination environment of the calcium atom. researchgate.netnih.gov By comparing the experimental spectrum of this compound with the spectra of well-characterized calcium compounds, it would be possible to determine the coordination number and symmetry of the calcium site. This information is crucial for understanding the crystal structure and the nature of the interaction between the calcium cation and the diethyl diphosphonate anions.

Similarly, P K-edge XANES could provide complementary information about the local environment of the phosphorus atoms within the phosphonate groups. Studies on bisphosphonates have shown that the P K-edge XANES spectra are sensitive to the interatomic interactions and charged states of the phosphonate moieties. nih.govjst.go.jp This could be used to investigate how the coordination of the calcium ion influences the electronic structure of the phosphonate groups in this compound.

The element-specific nature of XANES makes it a valuable tool for studying complex systems where this compound may be present as part of a mixture or as a surface layer on another material.

Interactive Data Table: Information Obtainable from XANES Spectroscopy of this compound

Absorption EdgeInformation ProvidedSignificance
Ca L-edge / K-edge Oxidation state of calcium (expected to be +2).Confirms the ionic nature of the compound.
Coordination number and geometry of the calcium site.Provides insight into the local crystal structure and bonding.
Identification of different calcium species if multiple phases are present.Useful for quality control and understanding phase transformations.
P K-edge Electronic structure of the phosphonate group.Reveals the influence of calcium coordination on the ligand.
Information on the P-O bond lengths and angles.Complements structural information from other techniques.

Theoretical and Computational Chemistry Investigations of Calcium Diethyl Diphosphonate

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are essential for elucidating the electronic properties and predicting the chemical reactivity of calcium diethyl diphosphonate. These methods provide a detailed description of the molecule at the atomic and subatomic levels.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and energetics of molecules. imist.maresearchgate.net For this compound, DFT calculations can determine its optimized geometry, binding energies, and thermodynamic properties. The interaction between the diethyl diphosphonate anion and the calcium cation is a key area of investigation. Studies on related phosphonate (B1237965) systems have successfully used DFT to understand these interactions. rsc.orgrsc.org For instance, the binding energy of the Ca-diphosphonate complex can be calculated to quantify the stability of the salt. rsc.org The deprotonation of the phosphonic acid groups significantly enhances the binding of the coordinating oxygen atoms to the calcium ion. rsc.orgrsc.org

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation functional. For organophosphorus compounds, Pople-style basis sets such as 6-31G(d,p) or 6-311G(d,p) are commonly employed to provide a good balance between accuracy and computational cost. imist.maresearchgate.netsci-hub.se The inclusion of polarization functions (d,p) is crucial for accurately describing the bonding around the phosphorus atom.

The choice of the exchange-correlation functional is also critical. Hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), are widely used for calculations involving organic and organometallic compounds due to their proven reliability in predicting molecular geometries and energies. imist.maresearchgate.netresearchgate.netsci-hub.se

Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. sci-hub.se The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. ijcce.ac.ir In the diethyl diphosphonate anion, the HOMO is expected to be localized on the oxygen atoms of the phosphonate groups, indicating these are the primary sites for interaction with the calcium cation.

The charge distribution within the molecule can be analyzed using various population analysis schemes, such as Mulliken or Natural Bond Orbital (NBO) analysis. imist.ma This analysis reveals the partial atomic charges, providing a quantitative measure of the ionic character of the bond between the calcium ion and the diphosphonate ligand. It is expected that the oxygen atoms will carry a significant negative charge, facilitating a strong electrostatic interaction with the positively charged calcium ion.

Representative Molecular Orbital Data for a Diethyl Phosphonate Derivative
OrbitalEnergy (eV)
HOMO-6.85
LUMO-0.21
HOMO-LUMO Gap6.64

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

Molecular dynamics simulations are a powerful tool for studying the time-dependent behavior of molecular systems, including the interactions of this compound with its environment, particularly in solution.

A critical component of MD simulations is the force field, which is a set of empirical energy functions and parameters that describe the interactions between atoms. umich.edu For novel molecules like this compound, a specific force field may need to be developed or existing ones validated. The parameterization process typically involves fitting the force field parameters to reproduce experimental data or high-level quantum mechanical calculations. uj.edu.plnih.gov This includes parameters for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). uj.edu.pl The atomic charges are particularly important for accurately modeling the interaction between the calcium ion and the diphosphonate ligand and are often derived from QM calculations. nih.gov

Once a reliable force field is established, MD simulations can be performed to study the dynamic interactions between the diethyl diphosphonate ligand and the calcium ion in an aqueous solution. These simulations can provide insights into the coordination of the calcium ion by the phosphonate oxygen atoms and the structure of the surrounding water molecules. nih.gov The stability of the calcium-ligand complex over time can be assessed, and the dynamics of ligand exchange with solvent molecules can be investigated. Analysis of the simulation trajectories can yield important information such as radial distribution functions, which describe the probability of finding one atom at a certain distance from another, and coordination numbers. acs.org This provides a detailed picture of the local solution structure around the this compound complex. acs.org

Typical Parameters for an MD Simulation of a Calcium-Phosphonate System
ParameterValue/Description
Force FieldCHARMM or AMBER-based with custom phosphonate parameters
Water ModelTIP3P or SPC/E
EnsembleNPT (isothermal-isobaric)
Temperature298 K
Pressure1 atm
Simulation Time10-100 ns

Adsorption Dynamics on Mineral Surfaces

The study of the adsorption dynamics of phosphonates, such as diethyl diphosphonate, on mineral surfaces is crucial for understanding and predicting their behavior in various environmental and industrial settings. Computational chemistry provides powerful tools to investigate these complex interfacial phenomena at a molecular level. Research into similar phosphonate compounds as model systems reveals key factors that govern their adsorption onto minerals.

The interaction between phosphonate scale inhibitors and reservoir rock minerals is a well-studied area that offers insights into the likely behavior of this compound. The mineralogy of the surface plays a significant role, with clay minerals, in particular, being known to strongly influence the adsorption process. Static bulk adsorption tests using pure mineral separates like quartz, kaolinite, chlorite, and muscovite (B576469) have been employed to systematically study these effects.

Several factors have been identified as critical in controlling the extent of phosphonate adsorption:

Temperature: Has been shown to be a dominant factor.

pH: Significantly affects the surface charge of both the mineral and the phosphonate molecule, thereby influencing their interaction.

Calcium Ion Concentration: The presence of divalent cations like Ca²⁺ can promote the adsorption of phosphonate molecules.

X-ray Photoelectron Spectroscopy (XPS) studies on the adsorption of alkyl N-aminodimethylphosphonate on steel surfaces provide a molecular-level picture of how calcium ions facilitate this process. In alkaline solutions (pH > 7.55), doubly charged Ca²⁺ ions can act as a bridge between the negatively charged oxygen atoms on the mineral surface (like goethite, FeOOH) and the P–O⁻ groups of the diphosphonate molecules. This suggests that this compound may form a cross-linked polymer-like structure on mineral surfaces through its phosphono groups, a phenomenon that is promoted by the presence of calcium ions in the system. The Ca/P intensity ratio in such systems, found to be in the range of 0.75–1, supports this model of adsorption.

Table 1: Factors Influencing Phosphonate Adsorption on Mineral Surfaces

FactorObserved EffectReference
Temperature Appears to be the most significant factor governing the level of phosphonate inhibitor adsorption onto clays.
pH Influential in determining the surface charge of the mineral and the ionization state of the phosphonate.
Calcium Ions (Ca²⁺) Promotes adsorption in alkaline solutions by bridging the mineral surface and the phosphonate molecules.
Mineralogy The type of mineral (e.g., quartz, kaolinite, chlorite) significantly affects the adsorption process.

Molecular Modeling Approaches for Supramolecular Assembly and Host-Guest Interactions

Molecular modeling is an indispensable tool for investigating the supramolecular assembly of molecules like this compound and their interactions with various host systems. These computational techniques allow for the detailed examination of the non-covalent forces that drive the formation of larger, organized structures.

Methodologies for studying these interactions often employ a multi-scale approach, starting from the molecular level and extending to larger assemblies. Both force field-based methods and quantum mechanical calculations are utilized to provide a comprehensive understanding.

Force Field Methods: Universal Force Field (UFF) and other classical force fields are used in molecular dynamics (MD) simulations to explore the conformational landscape of the diphosphonate and its interactions with host molecules or surfaces over time. These simulations can predict binding affinities and the most stable arrangements of the host-guest complex.

Quantum Mechanical Methods: Semi-empirical methods (like MNDO) or higher-level quantum calculations can provide more accurate descriptions of the electronic structure and interaction energies, which are crucial for understanding the nature of the chemical bonds and non-covalent interactions involved.

For instance, the interaction of diphosphonic acid-based surfactants with calcium minerals such as fluorite, calcite, and fluorapatite (B74983) has been quantified using these molecular modeling computations. Such studies can predict the order of response of these minerals to flotation with diphosphonic acid reagents, and these theoretical predictions have been found to match remarkably well with experimental results. The interaction between antiscalants and specific crystal surfaces, such as the (104) surface of calcite, is a primary focus of these MD simulations.

In the context of this compound, molecular modeling could be used to predict how it assembles in solution, how it interacts with cyclodextrins, calixarenes, or other host molecules, and how it might bind to the active sites of enzymes or receptors. These simulations can provide valuable insights into the structural and energetic aspects of these interactions, guiding the design of new materials and functional molecular systems.

Table 2: Computational Methods for Studying Supramolecular Interactions

MethodApplicationKey Insights
Molecular Dynamics (MD) with Force Fields (e.g., UFF) Simulating the dynamic behavior of host-guest systems and supramolecular assemblies.Conformational preferences, binding free energies, and dynamic stability.
Semi-empirical Quantum Mechanics (e.g., MNDO) Calculating electronic properties and interaction energies of larger systems.Charge distribution, orbital interactions, and more accurate binding energies.
Quantum Mechanics/Molecular Mechanics (QM/MM) Studying reactions or electronic phenomena within a large molecular system by treating a small region with high accuracy (QM) and the rest with a force field (MM).Detailed mechanism of interaction at a specific site within a larger assembly.
Molecular Docking Predicting the preferred orientation of one molecule to a second when bound to each other to form a stable complex.Binding modes and scoring of potential host-guest pairings.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of compounds with their biological activity or physical properties, respectively. These models are essential in medicinal chemistry and materials science for predicting the behavior of new compounds and for designing molecules with desired characteristics.

The development of a QSAR or QSPR model for a series of diphosphonates, including this compound, would involve several key steps:

Data Set Collection: A dataset of diphosphonate compounds with measured biological activity (for QSAR) or a specific physical property (for QSPR) is compiled.

Molecular Descriptor Calculation: A wide range of molecular descriptors for each compound in the dataset is calculated. These descriptors quantify various aspects of the molecular structure, such as its topology, geometry, and electronic properties.

Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the observed activity or property.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability.

For example, a QSAR analysis performed on a dataset of N-type calcium channel blockers utilized various descriptors, including electrotopological, structural, and thermodynamic properties. A genetic function approximation (GFA) method was used for variable selection to generate the QSAR model.

In the case of this compound, a QSPR model could be developed to predict properties like its solubility, binding affinity to different mineral surfaces, or its performance as a scale inhibitor. A QSAR model could be used if a specific biological activity is of interest. The descriptors used in such a model would be crucial for identifying the key physicochemical features that determine the compound's behavior.

The versatility of QSAR/QSPR modeling approaches allows for their application to both organic and inorganic compounds, enabling the differentiation of their behavior based on features specific to each class of substances.

Table 3: Examples of Molecular Descriptors for QSAR/QSPR Modeling

Descriptor TypeExample DescriptorInformation Encoded
Constitutional Molecular WeightSize of the molecule.
Topological Wiener IndexBranching of the molecular skeleton.
Geometrical Molecular Surface AreaThree-dimensional size and shape.
Electrostatic Partial ChargesDistribution of electrons within the molecule.
Quantum Chemical HOMO/LUMO EnergiesElectron-donating/accepting ability.
Thermodynamic Enthalpy of FormationStability of the molecule.

Mechanistic Investigations of Calcium Diethyl Diphosphonate Interactions with Biomineral Analogues and Cellular Components Non Clinical

Elucidation of Calcium-Ion Chelation Mechanisms and Coordination Polyhedra

Diphosphonates, including calcium diethyl diphosphonate, are potent chelating agents for divalent metal ions, particularly calcium (Ca²⁺). This high affinity is fundamental to their interactions with calcium-based biominerals. The chelation mechanism is primarily driven by the two phosphonate (B1237965) groups (PO₃²⁻) within the molecule's structure. These groups, with their negatively charged oxygen atoms, bind tightly to positively charged calcium ions.

The P-C-P backbone of the diphosphonate structure is crucial for this chelation. The oxygen atoms from the phosphonate groups act as electron donors, coordinating with the calcium ion, which acts as an electron acceptor. This interaction can be extensive, with studies on analogous phosphonates showing that not only the phosphonate groups but also hydroxyl and amine functionalities can be involved in Ca²⁺ binding, especially at physiological pH. uoc.gr

The coordination of calcium ions by phosphonates can result in different types of binding, including bidentate and tridentate configurations. oup.com

Bidentate binding: In this form, an oxygen atom from each of the two phosphonate groups binds to a calcium ion.

Tridentate binding: This involves a third binding location, often a hydroxyl group on the central carbon of the diphosphonate backbone, which enhances the binding strength. oup.comtg.org.au

This strong, multidentate chelation leads to the formation of stable coordination complexes with calcium. The resulting geometric arrangement of the phosphonate's oxygen atoms around the central calcium ion is known as a coordination polyhedron. The stability and structure of this polyhedron are determined by the relative sizes of the cation (Ca²⁺) and the coordinating anions (oxygen atoms from the phosphonate). youtube.com While the specific coordination geometry for this compound is not detailed in the available literature, the principles of cation-anion radius ratios govern the formation of stable structures. youtube.com

Role in Modulating Mineral Nucleation and Growth Kinetics in Model Systems

Diphosphonates are highly effective modulators of calcium mineral formation, demonstrating significant inhibitory effects on both the initial formation (nucleation) and subsequent growth of crystals in model systems.

This compound and related organophosphorus compounds are recognized inhibitors of calcium carbonate (CaCO₃) scaling. acs.org They function by interfering with the crystallization process, which can occur through two primary mechanisms: solution-phase complexation and interfacial interactions. acs.org

Solution-Phase Complexation: By chelating calcium ions in the solution, diphosphonates reduce the concentration of free Ca²⁺ available to form calcium carbonate, thereby lowering the supersaturation of the solution and inhibiting nucleation.

Interfacial Interactions: Diphosphonates can adsorb onto the active growth sites (kinks and steps) on the surfaces of newly formed CaCO₃ nuclei or existing crystals. ugr.es This blockage of active sites physically hinders the addition of further ions from the solution, thus arresting crystal growth. nih.gov

This inhibitory action effectively slows the entire process of CaCO₃ precipitation. researchgate.net Furthermore, diphosphonates can influence the crystalline form, or polymorph, of the resulting calcium carbonate. Calcium carbonate exists in several polymorphic forms, including the thermodynamically stable calcite and the less stable vaterite and aragonite. nih.govscirp.org By selectively adsorbing to the surfaces of specific polymorphs, diphosphonates can inhibit the formation and transformation of certain phases. For instance, studies with 1-hydroxyethylidene-1,1-diphosphonic acid (HEDP) have shown that its presence can lead to an increase in the proportion of the vaterite polymorph, suggesting it inhibits the transformation of this metastable phase into the more stable calcite. researchgate.net The presence of phosphate-containing molecules can act as a switch, dictating whether hydrated or anhydrous polymorphs form under certain conditions. core.ac.uk

Amorphous calcium carbonate (ACC) is a non-crystalline, often hydrated, precursor to crystalline CaCO₃ polymorphs. It is thermodynamically unstable and tends to crystallize rapidly. rsc.org Diphosphonates have been shown to be effective stabilizers of ACC, preventing its crystallization for extended periods, even in aqueous suspensions. google.com

The stabilization mechanism is believed to involve the adsorption of diphosphonate molecules onto the surface of ACC nanoparticles. This surface interaction prevents the aggregation of the nanoparticles and inhibits the dissolution-reprecipitation process that leads to crystallization. rsc.orgnih.gov Research has demonstrated that stabilizers in the solution, rather than those incorporated into the bulk of the ACC, are primarily responsible for this effect. nih.gov This stabilization is significant, as ACC stabilized by phosphoamino acids has been found to be approximately 100 times more soluble than crystalline calcium carbonate. amorphical.com A patent has described the use of bisphosphonates to stabilize solid compositions of ACC, where the molar ratio of phosphorus atoms from the stabilizer to calcium atoms in the ACC is at least 1:90. google.com

When introduced into a system with pre-existing calcite crystals, diphosphonates can significantly alter their growth and final morphology. The primary mechanism is the preferential adsorption of the diphosphonate molecules onto specific crystallographic faces of the calcite crystal. semineral.es

This adsorption inhibits the growth rate of the faces to which the diphosphonate binds. As a result, these faces become more prominent in the final crystal shape, leading to a modified crystal habit. For example, the typical rhombohedral shape of calcite can be altered to more elongated or truncated forms. semineral.es This effect is not based solely on electrostatic interactions but also on the stereochemical match between the inhibitor molecule and the crystal lattice of a specific face. ugr.es The ability of additives to alter crystal morphology is a well-documented phenomenon in crystal engineering. scirp.org

Effect of Phosphonates on CaCO₃ Crystallization Mechanism Outcome
Inhibition of Precipitation Chelation of Ca²⁺ in solution; Adsorption onto crystal growth sites.Reduced rate of nucleation and crystal growth. acs.orgacs.orgugr.es
Polymorph Selection Preferential adsorption and inhibition of specific polymorphs.Stabilization of metastable phases like vaterite. researchgate.netcore.ac.uk
ACC Stabilization Surface adsorption on ACC nanoparticles.Prevention of crystallization into calcite or vaterite. google.com
Morphology Modification Adsorption onto specific calcite crystal faces.Altered crystal habit (e.g., elongation). semineral.es

Interactions with Hydroxyapatite and Other Calcium Phosphate (B84403) Phases

The interaction of diphosphonates with hydroxyapatite [Ca₁₀(PO₄)₆(OH)₂], the primary mineral component of bone, is of significant interest due to its relevance in skeletal processes. Diphosphonates exhibit a very high affinity for calcium phosphate surfaces. tg.org.aunih.gov

The fundamental P-C-P structure of diphosphonates gives them a strong affinity for hydroxyapatite crystals. tg.org.au This affinity drives their adsorption onto the mineral surface, where they can act as "crystal poisons," inhibiting both the growth and dissolution of hydroxyapatite. oup.comnih.gov

The adsorption mechanism involves the phosphonate groups binding to calcium ions on the hydroxyapatite surface. stackexchange.com This is an ion exchange process where the diphosphonate molecule effectively displaces other ions at the mineral surface. The interaction is primarily an electrostatic attraction between the negatively charged phosphonate groups and the positively charged calcium sites on the hydroxyapatite surface. researchgate.net Hydrogen bonding may also play a role in the binding process. nih.gov

Bisphosphonate Binding Affinity (Kₗ) to Hydroxyapatite (M⁻¹) Binding Affinity (Kₗ) to Carbonated Apatite (M⁻¹)
Zoledronate3.10 x 10⁶1.23 x 10⁶
Alendronate2.65 x 10⁶0.22 x 10⁶
Risedronate2.73 x 10⁶0.043 x 10⁶
Data derived from in vitro dissolution inhibition studies. Carbonated apatite is considered a closer mimic of natural bone mineral. nih.gov

The R1 side chain (often a hydroxyl group) on the central carbon atom of many bisphosphonates enhances this binding affinity, creating a tertiary interaction with the bone matrix. tg.org.aunih.gov The R2 side chain also influences bone mineral binding, which can affect the compound's distribution and duration of action. nih.gov This strong and selective adsorption to hydroxyapatite is the basis for the skeletal targeting of this class of compounds. nih.govbiointerfaceresearch.com

Inhibition of Mineral Dissolution Processes

Diphosphonates, including this compound, are recognized for their potent ability to inhibit the formation and dissolution of calcium phosphate crystals. nih.gov This characteristic is central to their function in preventing pathological calcification and in industrial applications such as scale inhibition. The mechanism involves their strong affinity for mineral surfaces, particularly at sites of active crystal growth or dissolution.

The fundamental structure of diphosphonates, characterized by a Phosphorus-Carbon-Phosphorus (P-C-P) bond, is analogous to the P-O-P bond of pyrophosphate, a natural inhibitor of calcification. However, the P-C-P bond is resistant to enzymatic hydrolysis, ensuring greater stability and prolonged activity. When introduced into a system containing biomineral analogues like calcium phosphate, these molecules adsorb onto the crystal surfaces. This binding interferes with the addition of new ions to the crystal lattice, effectively halting further growth.

Furthermore, in contexts such as industrial water systems or oilfields, calcium phosphonates can be designed to form colloidal precipitates or slurries. frontiersin.orgrsc.org These precipitates act as a reservoir, slowly releasing the phosphonate inhibitor back into the solution. rsc.orgresearchgate.net This controlled dissolution ensures a long-term, sustained concentration of the inhibitor, maintaining its efficacy in preventing scale formation over extended periods. frontiersin.orgrsc.org Research on related phosphonates, such as Diethylenetriamine (B155796) pentamethylene phosphonic acid (DTPMP), has shown that calcium-phosphonate precipitates can transition from an amorphous to a more crystalline state, a process that influences their dissolution behavior and inhibitor-return characteristics. rsc.orgresearchgate.net

Table 1: Factors Influencing the Inhibition of Mineral Dissolution by Phosphonates

FactorDescriptionImpact on Inhibition
pH The acidity or alkalinity of the solution.The efficacy of diphosphonates in binding calcium and inhibiting dissolution can decrease as pH declines. nih.gov
Temperature The thermal condition of the system.Precipitates of some calcium/magnesium phosphonates become less soluble as temperature increases, potentially enhancing their inhibitor reservoir effect. researchgate.net
Ion Concentration The concentration of ions like Ca²+ and Mg²+ in the solution.The solubility and, consequently, the dissolution-inhibition dynamics of phosphonate precipitates are influenced by the concentration and ratio of divalent cations. researchgate.net
Inhibitor Concentration The amount of phosphonate present in the solution.Higher concentrations generally lead to longer induction times for crystal formation, indicating more effective inhibition. frontiersin.org

Biochemical Mechanisms of Action in Model Cellular Systems (Excluding Clinical Outcomes)

Interference with Key Intracellular Metabolic Pathways (e.g., Mevalonate Pathway Inhibition)

A primary biochemical mechanism of action for certain diphosphonates, particularly the nitrogen-containing bisphosphonates (N-BPs), is the inhibition of the mevalonate pathway. nih.govnih.gov This metabolic cascade is crucial for the synthesis of cholesterol and, more importantly for this mechanism, isoprenoid lipids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). escholarship.org

These isoprenoid lipids are essential for a post-translational modification process called prenylation. During prenylation, FPP and GGPP are attached to small GTP-binding proteins, such as Ras, Rho, and Rac, by the enzymes farnesyl transferase and geranylgeranyl transferase, respectively. This lipid modification anchors the proteins to the cell membrane, a prerequisite for their proper function in critical cellular processes, including cell signaling, cytoskeletal organization, and trafficking.

By inhibiting enzymes within the mevalonate pathway (specifically farnesyl diphosphate synthase), diphosphonates prevent the synthesis of FPP and GGPP. nih.gov The resulting lack of these isoprenoid lipids leads to a failure in protein prenylation. The accumulation of non-prenylated, inactive small GTPases disrupts downstream signaling pathways, which can ultimately interfere with normal cell function and vitality. researchgate.net This disruption of a key metabolic pathway is a central, non-clinical biochemical effect observed in various in vitro cell models. nih.govresearchgate.net

Table 2: Overview of Mevalonate Pathway Inhibition by Diphosphonates

Step/ComponentRole in PathwayEffect of Diphosphonate Inhibition
HMG-CoA Reductase Rate-limiting enzyme, produces mevalonate.Not the primary target of N-BPs, but is inhibited by statins. researchgate.net
Farnesyl Diphosphate (FPP) Synthase Synthesizes FPP and GGPP.Direct target of nitrogen-containing bisphosphonates, leading to enzyme inhibition.
Isoprenoid Lipids (FPP, GGPP) Required for protein prenylation.Synthesis is blocked, preventing post-translational modification of key proteins. escholarship.org
Small GTPases (e.g., Rho, Ras) Regulate critical cellular processes.Remain un-prenylated and cytosolic, disrupting their signaling functions. researchgate.net

Modulation of Intracellular Calcium Ion Concentration in in vitro Cell Lines

Diphosphonates are potent chelators of divalent cations, with a particularly strong binding affinity for calcium ions (Ca²+). nih.gov This fundamental chemical property can influence cellular environments where calcium signaling is critical. While direct, extensive studies on the modulation of intracellular calcium by this compound are limited, the known actions of diphosphonates suggest an indirect influence.

Cells maintain a steep electrochemical gradient, with intracellular free calcium concentrations kept at very low levels (around 100 nM) compared to the extracellular environment (in the mM range). sigmaaldrich.com This gradient is crucial for calcium's role as a ubiquitous second messenger in signaling pathways. nih.govelifesciences.org The ability of diphosphonates to bind extracellular calcium could alter the local availability of Ca²+ for transport into the cell through various ion channels. nih.gov

Furthermore, by interacting with calcium ions that are structurally integral to the cell membrane, diphosphonates may alter membrane properties, including its permeability to other ions, which could secondarily affect the mechanisms that control intracellular calcium homeostasis. nih.gov For instance, if membrane-associated calcium is sequestered, it might affect the gating of voltage-dependent calcium channels or the activity of calcium pumps like the plasma membrane Ca²⁺-ATPase (PMCA), which actively extrude calcium from the cytoplasm. researchgate.net

Effects on Cellular Permeability and Ion Transport

The interaction of diphosphonates with membrane components, driven by their calcium-binding capacity, can lead to changes in cellular permeability and ion transport. nih.gov Research using frog urinary bladder wall as a model system has shown that diphosphonates can increase the osmotic permeability to water. nih.gov This effect was found to be proportional to the stability of their binding with calcium ions, suggesting that the mechanism involves the chelation of membrane-associated calcium. nih.gov

Calcium ions play a vital role in maintaining the structural integrity and stability of the plasma membrane. They cross-link negatively charged phospholipid headgroups and interact with membrane proteins, thereby influencing membrane fluidity and permeability. By sequestering this structural calcium, diphosphonates can disrupt these stabilizing interactions, potentially leading to an increase in membrane permeability. nih.gov

This alteration in membrane properties can affect the transport of various ions and small molecules across the cell. While cells have specific protein channels and transporters to regulate the flow of ions, a generalized increase in membrane permeability could lead to a less controlled flux. libretexts.org This could disrupt the carefully maintained ionic gradients (e.g., for Na+, K+, and Ca²+) that are essential for numerous cellular functions, including maintaining membrane potential and driving secondary active transport. quora.com

Advanced Applications of Calcium Diethyl Diphosphonate and Its Derivatives in Materials Science and Industrial Processes

Design and Performance as Scale Inhibitors in Aqueous Systems

Calcium diethyl diphosphonate and related phosphonate (B1237965) compounds are highly effective scale inhibitors, particularly in industrial water systems and oilfield operations. biosourceinc.com Their primary function is to prevent the precipitation of mineral scales, such as calcium carbonate and barium sulfate, which can clog pipelines and reduce operational efficiency. The mechanism of inhibition involves the phosphonate molecules adsorbing onto the active growth sites of mineral crystals, thereby disrupting and preventing further crystal formation.

In oilfield applications, a common strategy known as a "squeeze" treatment involves injecting a phosphonate solution into the reservoir formation. rsc.org Here, it reacts with divalent cations like calcium present in the formation to form a calcium-phosphonate precipitate. rsc.org This precipitate acts as a reservoir for the inhibitor. As production fluids flow through the formation, the calcium-phosphonate solid slowly dissolves, releasing the phosphonate inhibitor back into the water at a low but effective concentration to prevent scale deposition over an extended period. rsc.org

Research on diethylenetriamine (B155796) pentamethylene phosphonic acid (DTPMP), a related phosphonate, demonstrates this process. When mixed with calcium, it forms an amorphous Ca-DTPMP solid. rsc.org Over time and with brine flushing, this solid can transition into a more crystalline material, affecting its dissolution rate and, consequently, the inhibitor return profile. rsc.org The effectiveness of these treatments is critical, as even returned concentrations below 1 ppm can significantly prolong the induction time for scale formation. frontiersin.org

Performance of Phosphonate-Based Scale Inhibitors

Inhibitor SystemApplication ContextKey Research FindingReference
Ca-DTPMP SlurryOilfield Squeeze TreatmentDemonstrated a much longer squeeze life and better retention in shale formations compared to standard liquid DTPMP inhibitor. frontiersin.org frontiersin.org
DETPMPCarbonate FormationsRetention is dominated by precipitation at concentrations above 100 ppm, forming a calcium-inhibitor complex. hw.ac.uk hw.ac.uk
General PhosphonatesIndustrial Water TreatmentFunction as threshold inhibitors, effective at substoichiometric concentrations to prevent calcium carbonate scale. biosourceinc.com biosourceinc.com

Functionality as Corrosion Inhibitors in Diverse Environments

Phosphonates, including calcium salts of diethyl diphosphonate, serve as effective corrosion inhibitors for metals in various industrial settings. researchgate.net Their mechanism of action typically involves forming a protective film on the metal surface, which acts as a barrier against corrosive agents. tribology.rsmdpi.com This process can involve several mechanisms, including chemisorption of the inhibitor onto the metal and the formation of a passivating oxide layer. researchgate.net

The effectiveness of these inhibitors is influenced by factors such as pH, temperature, and the concentration of calcium ions. hw.ac.uk Studies have shown that phosphate-based inhibitors can contribute to the formation of stable passive films composed of iron oxides and iron phosphate (B84403), significantly enhancing corrosion resistance. nih.gov

Role as Stabilizers and Dispersants in Industrial Formulations (e.g., Detergents)

In industrial formulations like detergents, phosphonates play a crucial role as stabilizers, dispersants, and chelating agents. biosourceinc.comrsc.org Their function often overlaps with that of "builders," which are substances that soften water by sequestering hardness ions like calcium (Ca²⁺) and magnesium (Mg²⁺). rsc.org

By complexing with these divalent cations, this compound can prevent their interaction with surfactant molecules. This action enhances the cleaning efficiency of the detergent, as the surfactants remain free to interact with dirt and oils. Furthermore, this sequestration ability helps prevent the formation of insoluble soap scum (lime soap), which can deposit on fabrics and surfaces. rsc.org

As dispersing agents, phosphonates help to break down and suspend soil particles in the wash water, preventing them from redepositing onto cleaned surfaces. rsc.org They adsorb onto the surface of particles, imparting a negative charge that causes them to repel each other, thus stabilizing the dispersion. This functionality is critical for achieving a thorough and uniform cleaning performance in laundry and dishwashing detergents. rsc.org

Application in Biomineralization Control and Bio-Inspired Materials Synthesis

Phosphonates are utilized in controlling biomineralization, a process central to both normal biological functions (e.g., bone formation) and pathological conditions. nih.gov Bio-inspired research has shown that molecules rich in phosphate and phosphonate moieties can effectively mimic the function of natural inhibitor proteins that regulate calcium-based mineralization in living organisms. nih.gov

These compounds act as potent "disruptors" of calcium oxalate (B1200264) and calcium phosphate crystallization. nih.govnih.gov Their mechanism is multifaceted; they can suppress the initial formation of crystals (nucleation) by interacting with precursor clusters in solution. nih.gov If crystals do form, the phosphonate molecules can adsorb onto the crystal surfaces, inhibiting further growth by inducing lattice strain and blocking active growth sites. nih.gov This inhibitory effect can be so profound that it essentially stops crystal growth permanently. nih.gov

This capability is harnessed in the synthesis of bio-inspired materials, such as mineralized hydrogels. nih.gov By using a layer-by-layer deposition technique involving alternating exposure to calcium salt and inorganic phosphate solutions, a precursor calcium phosphate coating can be formed on a hydrogel substrate. nih.gov This process allows for precise control over the mineral coating's density and morphology, which can later be converted into more stable forms like apatite, mimicking natural bone mineralization. nih.gov

Development of Novel Bone-Targeting Agents for Imaging and Research Probes

The strong affinity of diphosphonates for calcium phosphate, the primary mineral component of bone (hydroxyapatite), makes them ideal candidates for developing bone-targeting agents. nih.gov This inherent bone-seeking property allows for the specific delivery of therapeutic drugs or diagnostic imaging agents to skeletal tissues, a strategy known as an osteotropic drug delivery system (ODDS). nih.gov

By chemically linking (conjugating) a diphosphonate molecule to a payload, such as an anti-cancer drug, researchers can create a compound that preferentially accumulates in bone. nih.govnih.gov This approach is particularly promising for treating bone metastases, as it can increase the local concentration of the therapeutic agent at the disease site while minimizing systemic toxicity. nih.gov

Similarly, diphosphonates are conjugated with radionuclides or fluorescent dyes to create probes for bone imaging. nih.govdntb.gov.ua Radiolabelled diphosphonates, such as Technetium-99m methylene (B1212753) diphosphonate (Tc-99m MDP), are widely used in nuclear medicine to visualize areas of high bone turnover, which can indicate fractures, infections, or cancer. dntb.gov.ua These agents accumulate in regions of active bone metabolism, providing a clear diagnostic picture of skeletal health. nih.govdntb.gov.ua

Examples of Bisphosphonate-Based Conjugates

Bisphosphonate ConjugatePayloadIntended ApplicationReference
Methotrexate-alendronateMethotrexate (anti-inflammatory)Targeted therapy for rheumatoid arthritis and osteoporosis. nih.gov nih.gov
DEBP-PtPlatinum(II) complex (cisplatin derivative)Targeted chemotherapy for bone metastases. nih.gov nih.gov
Estrogen-bisphosphonateEstrogenBone-targeting therapeutic to inhibit bone loss. nih.gov nih.gov
Samarium-153-EDTMPSamarium-153 (radionuclide)Radiation therapy for pain palliation from bone metastases. nih.gov nih.gov

Enhancement of Cementation Processes and Construction Material Properties

An innovative application related to cementation is "bio-cementation," a process that utilizes microbiologically induced calcium carbonate precipitation (MICP) to strengthen and repair construction materials. researchgate.netmdpi.com While not a direct application of this compound, the underlying principle involves precise control over calcium carbonate crystallization. mdpi.com In this technology, bacteria are used to create an alkaline environment that, in the presence of a calcium source, induces the precipitation of calcium carbonate (calcite), which acts as a binder, filling pores and cracks in materials like soil, sand, or concrete. researchgate.netmdpi.com The understanding of crystallization control gained from phosphonate chemistry can inform and enhance these bio-inspired construction technologies.

Environmental Transport, Transformation, and Degradation of Diphosphonate Compounds

Biodegradation Pathways and Rates in Aquatic and Terrestrial Environments

The biodegradation of organophosphonates, a class of compounds to which diphosphonates belong, is primarily a microbially-mediated process in both aquatic and terrestrial environments. The ability to degrade these compounds is distributed among various soil bacteria and fungi. oup.comresearchgate.net The C-P (carbon-phosphorus) bond in phosphonates is highly stable, making them resistant to enzymatic cleavage by phosphatases that typically break down C-O-P bonds in organophosphates. mdpi.com

Microorganisms have evolved specific enzymatic pathways to cleave the C-P bond and utilize phosphonates as a source of phosphorus, carbon, nitrogen, or energy. oup.comresearchgate.net The primary enzyme system involved in the aerobic biodegradation of many phosphonates is the C-P lyase complex. mdpi.com This pathway directly cleaves the C-P bond to yield phosphate (B84403) and the corresponding hydrocarbon.

The rates of biodegradation are highly variable and depend on several factors, including the specific chemical structure of the diphosphonate, microbial community composition, soil or sediment properties, temperature, and the availability of other nutrients. oup.com For instance, the presence of more easily metabolizable phosphorus sources can inhibit the expression of the C-P lyase enzymes, thereby slowing down the degradation of phosphonates.

In general, simpler phosphonates are more readily biodegradable than more complex, polymeric phosphonates. The biodegradation of some organophosphonates has been observed to follow first-order kinetics, with half-lives ranging from days to several months. However, for many complex phosphonates, biodegradation can be slow, leading to their persistence in the environment.

Table 1: Factors Influencing the Biodegradation of Diphosphonate Compounds

FactorInfluence on Biodegradation
Chemical Structure Simpler structures are generally more readily degraded. The presence of certain functional groups can enhance or inhibit biodegradation.
Microbial Community The presence and abundance of microorganisms capable of C-P bond cleavage are crucial. Adaptation of microbial communities can lead to enhanced degradation over time.
Nutrient Availability The presence of easily accessible phosphorus sources can suppress the enzymes responsible for phosphonate (B1237965) degradation.
Soil/Sediment Properties pH, organic matter content, and clay content can affect microbial activity and the bioavailability of the phosphonate. oup.com
Temperature Microbial activity and, consequently, biodegradation rates are generally higher at warmer temperatures.
Oxygen Availability Aerobic conditions are typically more favorable for the complete mineralization of phosphonates.

Photolytic and Hydrolytic Degradation Mechanisms

Photolytic Degradation:

Photodegradation, or the breakdown of compounds by light, can be a significant transformation pathway for some phosphonates in aquatic environments. The rate and extent of photolytic degradation depend on the specific chemical structure of the diphosphonate and the presence of photosensitizing agents in the water. researchgate.net

Direct photolysis, where the diphosphonate molecule itself absorbs light energy, can occur if the compound has a suitable chromophore. However, indirect photolysis is often a more important mechanism. In this process, other substances in the water, such as dissolved organic matter or nitrate (B79036) ions, absorb light and produce highly reactive species like hydroxyl radicals. These radicals can then attack and degrade the diphosphonate molecule.

The presence of iron has been shown to enhance the photodegradation of some phosphonates. researchgate.net Iron-phosphonate complexes can be more susceptible to photolysis than the free phosphonate. Studies have shown that under UV light, the degradation of phosphonates is significantly faster in the presence of iron, with half-lives being reduced from tens of minutes to just a few minutes under laboratory conditions. researchgate.net

Hydrolytic Degradation:

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The P-C-P bridge in bisphosphonates is generally considered to be resistant to chemical hydrolysis under normal environmental conditions. nih.gov This stability is a key feature that distinguishes them from pyrophosphates, which have a more labile P-O-P bridge. nih.gov

However, under certain conditions, such as in the presence of strong acids or at elevated temperatures, the hydrolysis of phosphonate esters can occur. nih.govresearchgate.net For instance, the hydrolysis of tetraethyl propylene (B89431) diphosphonate ester has been observed to be dependent on the acid concentration. nih.gov While the P-C-P backbone is stable, the ester groups attached to the phosphorus atoms in a compound like diethyl diphosphonate could potentially undergo hydrolysis, although this is expected to be a slow process under typical environmental pH and temperature ranges.

Adsorption and Mobility Characteristics in Soil and Sediment Matrices

The mobility of diphosphonate compounds in the environment is largely controlled by their adsorption to soil and sediment particles. Adsorption refers to the process by which molecules adhere to the surface of a solid. Strong adsorption leads to low mobility, meaning the compound is less likely to leach into groundwater or be transported in surface runoff.

Several factors influence the adsorption of phosphonates:

Soil and Sediment Composition: Soils and sediments with high clay and organic matter content tend to exhibit stronger adsorption of phosphonates. nih.govcaliforniaagriculture.org The mineral fraction, particularly iron and aluminum oxides, also plays a crucial role in binding these compounds.

pH: Soil and water pH can affect both the charge of the phosphonate molecule and the surface charge of the soil particles, thereby influencing adsorption. Generally, phosphonate adsorption is stronger in acidic soils. researchgate.net

Cation Exchange Capacity (CEC): Soils with a higher CEC, which is a measure of their ability to hold positively charged ions, often show greater adsorption of phosphonates.

Presence of Competing Ions: Phosphate, which has a similar chemical structure to the phosphonate functional group, can compete for the same adsorption sites on soil particles. semanticscholar.org High concentrations of phosphate can lead to decreased adsorption and increased mobility of phosphonates.

The adsorption of organophosphonates is often described by the Freundlich or Langmuir isotherm models. The adsorption coefficient (Kd) or the organic carbon-normalized adsorption coefficient (Koc) are used to quantify the extent of adsorption. High Koc values indicate strong adsorption and low mobility.

Table 2: General Adsorption and Mobility Characteristics of Organophosphonates

Soil/Sediment PropertyImpact on AdsorptionResulting Mobility
High Clay Content Increased adsorptionLow
High Organic Matter Content Increased adsorption nih.govLow
High Iron/Aluminum Oxide Content Increased adsorptionLow
Low pH (Acidic) Increased adsorption researchgate.netLow
High Phosphate Concentration Decreased adsorption semanticscholar.orgHigh

Identification and Fate of Environmental Transformation Products

The degradation of diphosphonate compounds in the environment can lead to the formation of various transformation products. The identification and fate of these products are crucial for a complete environmental risk assessment, as they may have different properties and toxicities compared to the parent compound. iastate.eduusgs.gov

For many aminophosphonates, a common transformation product is aminomethylphosphonic acid (AMPA) . nih.govnih.gov AMPA itself can be persistent in the environment and is often detected in soil and water samples. The formation of AMPA and other smaller phosphonates can occur through both biotic and abiotic degradation pathways.

The complete mineralization of diphosphonates results in the formation of orthophosphate, carbon dioxide, and water. However, incomplete degradation can lead to the accumulation of intermediate products. For example, the photodegradation of some phosphonates has been shown to produce orthophosphates as the major product, with AMPA as a significant by-product that is later converted to orthophosphate. researchgate.net

Q & A

Q. What are the established synthetic routes for calcium diethyl diphosphonate, and how do reaction conditions influence yield and purity?

this compound is synthesized via double decomposition or neutralization reactions. For example, phosphoric acid derivatives react with calcium salts under controlled pH and temperature. A high-speed stirring reactor is recommended to ensure homogeneous mixing and prevent localized precipitation, which can reduce purity . Characterization typically involves NMR for phosphonate group verification, elemental analysis for stoichiometry, and X-ray diffraction for crystal structure validation .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Fourier-transform infrared spectroscopy (FT-IR) identifies P-O and P-C bonds (900–1100 cm⁻¹). Nuclear magnetic resonance (³¹P NMR) confirms phosphonate group environments (δ 10–25 ppm). High-performance liquid chromatography (HPLC) with UV detection ensures purity, while thermogravimetric analysis (TGA) assesses thermal stability and hydration states .

Q. How does this compound interact with divalent cations (e.g., Ca²⁺, Mg²⁺) in aqueous solutions?

The compound forms stable complexes with Ca²⁺ via its diphosphonate groups, as shown by pH-lowering titration methods. Stability constants (log K) are derived from potentiometric data, with entropy-driven binding (ΔS° > 0) due to dehydration effects. Precipitation occurs at Ca²⁺:ligand ratios ≥1.0, necessitating low concentrations for solubility .

Advanced Research Questions

Q. How can experimental design mitigate contradictions in thermodynamic data for calcium-diphosphonate complexes?

Discrepancies in ΔH° and ΔS° values arise from hydration state variations and ligand stereochemistry. Use isothermal titration calorimetry (ITC) paired with computational modeling (DFT) to decouple entropic and enthalpic contributions. Control ionic strength and temperature rigorously, and validate methods against reference ligands like EDTA .

Q. What strategies optimize this compound’s stability in physiological conditions for biomedical applications?

To prevent rapid hydrolysis or precipitation in vivo, modify the ligand backbone (e.g., introduce triple bonds or bulky substituents) to sterically shield the phosphonate groups. Encapsulation in liposomes or coordination with biocompatible polymers (e.g., PEG) enhances serum stability, as demonstrated in cancer cell line studies .

Q. How do structural variations in diphosphonate ligands affect calcium binding kinetics and selectivity?

The spacing between phosphonate groups (e.g., methylene vs. decamethylene linkers) dictates binding kinetics. Shorter linkers increase rigidity and Ca²⁺ selectivity over Mg²⁺, as shown by stopped-flow spectroscopy. Competitive titration with fluorescent probes (e.g., fluorescein derivatives) quantifies selectivity ratios .

Q. What experimental artifacts arise in calcium-diphosphonate studies, and how can they be resolved?

Common artifacts include:

  • Precipitation at high Ca²⁺ concentrations : Use chelators (e.g., citrate) to maintain solubility or employ dynamic light scattering (DLS) to monitor aggregation.
  • pH-dependent ligand protonation : Conduct experiments in buffered systems (e.g., Tris-HCl, pH 7.4–12) and correct for protonation using acidity constants (pKa) .

Methodological Guidance

  • Complexation Studies : Use pH-metric titration with a glass electrode (calibrated for ionic strength) and validate with Job’s plot analysis for stoichiometry .
  • Synthesis Optimization : Employ design of experiments (DoE) to screen variables (pH, temperature, molar ratios) and maximize yield .
  • Data Interpretation : Apply the Davies equation to adjust stability constants for ionic strength effects and cross-reference with crystallographic data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.